3-Pyridineacetaldehyde,alpha,alpha-dimethyl-(9CI)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

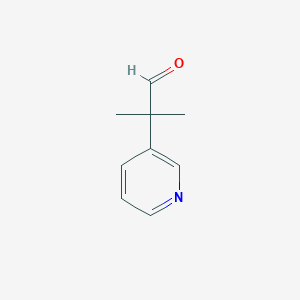

2-Methyl-2-(3-pyridinyl)propanal is an organic compound that belongs to the class of aldehydes It features a branched structure with a pyridine ring attached to the central carbon atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-pyridinyl)propanal can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the aldehyde groups reacting to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-2-(3-pyridinyl)propanal may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain a high-purity product.

化学反应分析

Types of Reactions

2-Methyl-2-(3-pyridinyl)propanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: 2-Methyl-2-(3-pyridinyl)propanoic acid.

Reduction: 2-Methyl-2-(3-pyridinyl)propanol.

Substitution: Various substituted pyridine derivatives.

科学研究应用

The compound 3-Pyridineacetaldehyde, alpha,alpha-dimethyl-(9CI) , also known by its CAS number 120690-79-1, has garnered attention in various scientific research applications due to its unique chemical structure and biological properties. This article explores its applications across different domains, including medicinal chemistry, agrochemicals, and materials science.

Hormonal Regulation

One of the primary applications of this compound is in the management of hormonal imbalances. It has been investigated for its potential role as an aromatase inhibitor, which is crucial in the synthesis of estrogens. This property makes it a candidate for treating conditions like precocious puberty and hormone-sensitive cancers.

- Case Study: Precocious Puberty Treatment

A clinical study demonstrated that long-term administration of related compounds resulted in normalized growth rates and bone maturation in boys with familial male-limited precocious puberty. This underscores the compound's potential in pediatric endocrinology.

Anticancer Properties

Recent research has highlighted the anticancer potential of 3-Pyridineacetaldehyde derivatives. Studies have shown promising results against various cancer cell lines:

- Cytotoxicity Studies : Derivatives encapsulated in chitosan nanoparticles exhibited enhanced cytotoxic effects against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines. These findings suggest that modifications to the compound can improve its therapeutic efficacy while minimizing side effects.

Molecular Docking Studies

Molecular docking studies have been conducted to understand how 3-Pyridineacetaldehyde interacts with aromatase enzymes. These studies provide insights into binding affinities and potential therapeutic mechanisms, paving the way for the development of more effective inhibitors.

Applications in Agrochemicals

3-Pyridineacetaldehyde has also been explored for use in agrochemicals due to its ability to modulate plant growth hormones. Its application as a plant growth regulator can enhance crop yields and resistance to pests.

Plant Growth Regulation

Research indicates that compounds similar to 3-Pyridineacetaldehyde can influence plant physiological processes such as germination, flowering, and fruit development. This application is particularly relevant in sustainable agriculture practices where hormonal regulation is key to improving crop resilience.

Synthesis of Novel Materials

The unique chemical structure of 3-Pyridineacetaldehyde allows it to serve as a building block for synthesizing novel materials with specific properties. Its derivatives are being explored for use in polymers and other materials that require specific mechanical or thermal properties.

Nanotechnology Applications

Encapsulation techniques using nanoparticles have been investigated for delivering 3-Pyridineacetaldehyde derivatives, enhancing their stability and efficacy in various applications, including drug delivery systems.

Summary Table of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Hormonal regulation | Effective as an aromatase inhibitor |

| Anticancer properties | Promising results against breast and prostate cancer | |

| Molecular docking | Insights into interactions with aromatase | |

| Agrochemicals | Plant growth regulation | Enhances crop yields and pest resistance |

| Materials Science | Synthesis of novel materials | Building block for polymers |

| Nanotechnology applications | Improved stability through nanoparticle encapsulation |

作用机制

The mechanism of action of 2-Methyl-2-(3-pyridinyl)propanal involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amino groups in proteins. This reactivity allows the compound to participate in a range of biochemical processes, including enzyme inhibition and protein modification.

相似化合物的比较

Similar Compounds

2-Methylpropanal: A simpler aldehyde with similar reactivity but lacking the pyridine ring.

3-Pyridinecarboxaldehyde: Contains the pyridine ring but lacks the branched structure of 2-Methyl-2-(3-pyridinyl)propanal.

2-Methyl-2-butanol: A related alcohol with a similar branched structure but different functional group.

Uniqueness

2-Methyl-2-(3-pyridinyl)propanal is unique due to the combination of its branched structure and the presence of a pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

生物活性

3-Pyridineacetaldehyde, alpha,alpha-dimethyl-(9CI) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine ring and an aldehyde functional group, contributing to its reactivity and interaction with biological systems.

- IUPAC Name: 3-Pyridineacetaldehyde, alpha,alpha-dimethyl-(9CI)

- Molecular Formula: C10H13N

- Molecular Weight: 149.22 g/mol

- Structure: The compound features a pyridine ring substituted with an acetaldehyde group and two methyl groups at the alpha position.

Antimicrobial Properties

Research indicates that 3-Pyridineacetaldehyde exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

There is emerging evidence that 3-Pyridineacetaldehyde may exhibit anti-inflammatory effects. Compounds with similar structures have been documented to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

-

Antimicrobial Activity Study

- A study assessed the antimicrobial efficacy of 3-Pyridineacetaldehyde against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity against these strains.

-

Cell Proliferation Inhibition

- In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with 3-Pyridineacetaldehyde resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. This suggests potential as an anticancer agent.

-

Inflammatory Response Modulation

- Research indicated that 3-Pyridineacetaldehyde could reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophages stimulated with lipopolysaccharides (LPS), highlighting its anti-inflammatory potential.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | Study on antimicrobial efficacy |

| Anticancer | Reduced viability in HeLa and MCF-7 cells | Cell proliferation inhibition study |

| Anti-inflammatory | Decreased cytokine production | Inflammatory response modulation study |

Comparison with Related Compounds

| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| 3-Pyridineacetaldehyde | Pyridine derivative | Yes | Yes | Yes |

| SNS-314 | Aurora kinase inhibitor | Yes | Yes | Moderate |

| Thieno[3,2-d]pyrimidines | Heterocyclic compound | Moderate | High | Low |

属性

IUPAC Name |

2-methyl-2-pyridin-3-ylpropanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-9(2,7-11)8-4-3-5-10-6-8/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKCNFBYBWCBNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。